molecular formula C18H13F3N2O3S B11094522 1,3-dimethyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)dihydropyrimidine-4,6(1H,5H)-dione

1,3-dimethyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)dihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11094522
M. Wt: 394.4 g/mol
InChI Key: MEYZVVONWHLWQL-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-2-THIOXO-5-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLENE)DIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is a complex organic compound with a unique structure that includes a pyrimidinedione core, a trifluoromethylphenyl group, and a furan ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 1,3-DIMETHYL-2-THIOXO-5-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLENE)DIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidinedione core, followed by the introduction of the trifluoromethylphenyl group and the furan ring. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and purification techniques .

Chemical Reactions Analysis

1,3-DIMETHYL-2-THIOXO-5-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLENE)DIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE undergoes various chemical reactions, including:

Scientific Research Applications

1,3-DIMETHYL-2-THIOXO-5-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLENE)DIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-2-THIOXO-5-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLENE)DIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Its effects are mediated through the modulation of signaling pathways, leading to changes in cellular function and activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1,3-DIMETHYL-2-THIOXO-5-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLENE)DIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE can be compared with similar compounds such as:

Properties

Molecular Formula

C18H13F3N2O3S

Molecular Weight

394.4 g/mol

IUPAC Name

1,3-dimethyl-2-sulfanylidene-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-diazinane-4,6-dione

InChI

InChI=1S/C18H13F3N2O3S/c1-22-15(24)13(16(25)23(2)17(22)27)9-12-6-7-14(26-12)10-4-3-5-11(8-10)18(19,20)21/h3-9H,1-2H3

InChI Key

MEYZVVONWHLWQL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C(=O)N(C1=S)C

Origin of Product

United States

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